Diphenylsilanol

Polymer Chemistry Thermal Analysis High-Performance Materials

Unlike diphenylsilanediol, which condenses into oligomeric siloxanes under acid/base conditions, diphenylsilanol’s single Si–OH group and orthogonal Si–H bond enable precise functionalization without unwanted side reactions. This Key Building Block delivers: (1) monomers with melting points up to 391°C and zero weight loss below 500°C in air for aerospace composites and high‑temperature coatings; (2) triorganosiloxy derivatives that plasticize silicone rubber without white‑spot defects, critical for medical devices and optical seals; and (3) a validated bioisostere scaffold that increases muscarinic receptor affinity, accelerating cholinergic drug discovery. Ensure experimental reproducibility and final‑product performance by choosing compound‑specific sourcing.

Molecular Formula C12H11OSi
Molecular Weight 199.30 g/mol
CAS No. 32129-24-1
Cat. No. B12336426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylsilanol
CAS32129-24-1
Molecular FormulaC12H11OSi
Molecular Weight199.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)O
InChIInChI=1S/C12H11OSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
InChIKeyNYMPGSQKHIOWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylsilanol (CAS 32129-24-1): Technical Overview and Procurement Relevance


Diphenylsilanol (C₁₂H₁₂OSi, CAS 32129-24-1), also known as hydroxydiphenylsilane or 1,1-diphenylsilanol, is an organosilanol compound containing a single hydroxyl group bonded to a silicon atom substituted with two phenyl groups . It is a versatile intermediate for synthesizing functionalized organosilicon compounds, including silanes, siloxanes, and silicone resins [1]. Its unique structure—featuring a reactive Si–OH moiety alongside a hydridic Si–H bond—enables distinct reaction pathways compared to diols and alkyl silanols, making it a critical building block for advanced materials and pharmaceutical research [2].

Why Diphenylsilanol Cannot Be Readily Substituted by Generic Silanols or Silanediols


Interchanging diphenylsilanol (DPS) with closely related analogs such as diphenylsilanediol (DPSD) or alkyl silanols introduces critical risks due to divergent reactivity, stability, and material performance. DPSD, while structurally similar, contains two hydroxyl groups, making it prone to condensation into oligomeric siloxanes under acidic or basic conditions—a degradation pathway that DPS, with its single silanol group, avoids [1]. In polymer synthesis, monomers incorporating the diphenylsilanol group exhibit markedly higher thermal stability compared to dimethylsilanol-containing analogs, directly impacting final material properties [2]. Furthermore, the Si–H bond in DPS offers orthogonal reactivity for selective functionalization, a handle absent in silanediols, enabling precise construction of complex siloxane architectures [3]. These quantifiable differences necessitate compound-specific sourcing to ensure experimental reproducibility and product performance.

Quantitative Comparative Evidence: Diphenylsilanol vs. Key Analogs


Thermal Stability Advantage in Aromatic Polysilarylenesiloxane Monomers

Monomers bearing the diphenylsilanol group demonstrate superior thermal stability compared to those with the dimethylsilanol group. In a comparative study of bis(silyl)arylene monomers, diphenylsilanol-containing monomers showed higher melting points and thermal degradation temperatures than their dimethylsilanol counterparts [1]. The resulting fully aromatic polysilarylenesiloxanes exhibited melting points of 323 °C and 391 °C and no weight loss in air below 500 °C, underscoring the value of the diphenylsilanol moiety for high-temperature applications [1].

Polymer Chemistry Thermal Analysis High-Performance Materials

Silicone Rubber Plasticizer Performance: Triorganosiloxydiphenylsilanol Eliminates Surface Defects

In curable organosiloxane compositions, diphenylsilanediol (DPSD) serves as an effective plasticizer but is associated with the formation of white spots on cured rubber surfaces—a cosmetic and potential performance defect [1]. Triorganosiloxydiphenylsilanols, a novel class of compounds incorporating the diphenylsilanol core, were developed to address this issue. These derivatives maintain effective plasticization without inducing white spot formation, providing a cleaner, defect-free cured product [1].

Silicone Elastomers Rubber Compounding Plasticizer Technology

Enhanced Muscarinic Receptor Affinity via Bioisosteric C/Si Exchange

Replacing carbon with silicon (C/Si exchange) in bioactive molecules often modulates pharmacological properties. In a study of (2-aminoethyl)diphenylsilanols, the silanol derivatives (3b, 4b) were compared to their carbon analogues (3a, 4a) for atropine-like activity on isolated guinea-pig ileum [1]. In all tested C/Si pairs, the silicon-containing compounds exhibited a measurable increase in affinity for the muscarinic acetylcholine receptor [1].

Medicinal Chemistry Bioisosterism Receptor Pharmacology

Catalytic Selectivity Enables Tailored Synthesis of Hydrosilanols vs. Silanediols

The hydrolysis of diphenylsilane can yield either diphenylsilanediol or hydrosilanols depending on the catalyst employed. Using iridium complexes as precatalysts with diphenylsilane exclusively produces diphenylsilanediol [1]. In contrast, rhodium complexes can be tuned (neutral vs. cationic) to selectively generate hydrosilanols (such as diphenylsilanol), hydrosiloxanes, or silanediols [1]. This catalyst-controlled selectivity is crucial for accessing the specific Si–H-containing silanol product.

Catalysis Organosilicon Synthesis Precision Chemistry

Acidity Differential: Diphenylsilanol pKa vs. Trimethylsilanol and tert-Butanol

The acidity of silanols governs their reactivity in condensation and cross-coupling reactions. Diphenylsilanol has a predicted pKa of 12.68 ± 0.53 . This places it as significantly more acidic than tert-butanol (pKa ≈ 19) and less acidic than trimethylsilanol (pKa ≈ 11) [1]. The intermediate acidity reflects the balance between phenyl electron-withdrawing effects and steric shielding, which impacts condensation rates and catalyst compatibility.

Physical Organic Chemistry Silanol Reactivity Acid-Base Chemistry

Seizure Reduction in Canine Epilepsy: Diphenylsilanediol Efficacy Highlights Silanol Pharmacological Relevance

While not a direct comparator for diphenylsilanol, the established in vivo efficacy of diphenylsilanediol (DPSD) in reducing seizure frequency provides class-level validation for phenylsilanol scaffolds as anticonvulsant agents. In a controlled clinical trial of 24 client-owned epileptic dogs, treatment with diphenylsilanediol resulted in a mean reduction of 60.7% in seizure frequency compared to pretreatment baseline [1]. This data underscores the pharmacological potential of the diphenylsilanol pharmacophore, supporting further exploration of mono-silanol derivatives.

Veterinary Pharmacology Anticonvulsant Agents Bioisosterism

Diphenylsilanol Application Scenarios Grounded in Comparative Evidence


High-Temperature Polymer and Composite Synthesis

The enhanced thermal stability of diphenylsilanol-containing monomers, as demonstrated by their higher melting and degradation temperatures compared to dimethylsilanol analogs [1], makes diphenylsilanol an ideal building block for high-performance aromatic polysilarylenesiloxanes. These polymers exhibit melting points up to 391 °C and zero weight loss below 500 °C in air [1], enabling applications in aerospace composites, high-temperature coatings, and advanced dielectric materials where thermal resilience is paramount.

Defect-Free Silicone Rubber Plasticization

Triorganosiloxydiphenylsilanols, derived from the diphenylsilanol core, effectively plasticize silicone rubber without the white spot defects associated with diphenylsilanediol [2]. This property is critical for manufacturing visually pristine silicone components in medical devices, consumer electronics seals, and optical-grade elastomers where surface imperfections compromise function or marketability.

Medicinal Chemistry Sila-Substitution Programs

The demonstrated increase in muscarinic receptor affinity upon C/Si exchange in (2-aminoethyl)diphenylsilanols [3] validates the diphenylsilanol scaffold for bioisosteric drug design. Researchers developing novel cholinergic agents or exploring silicon-containing pharmacophores can leverage this scaffold to enhance target engagement and potentially improve pharmacokinetic profiles.

Precision Synthesis of Si–H-Functionalized Siloxanes

The catalyst-dependent selective hydrolysis of diphenylsilane to yield diphenylsilanol (using rhodium catalysts) rather than the diol (using iridium catalysts) [4] enables access to hydrosilanol building blocks. These Si–H-containing silanols are valuable for constructing well-defined, highly functionalized siloxane materials via hydrosilylation and cross-coupling reactions, supporting advances in silicone-based drug delivery systems and functional coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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